Product packaging for 6-Chloro-8-iodocoumarin(Cat. No.:)

6-Chloro-8-iodocoumarin

Cat. No.: B8558791
M. Wt: 306.48 g/mol
InChI Key: QIYDOYNZBNLOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-8-iodocoumarin is a synthetic halogenated coumarin derivative offered for research and development purposes. Coumarins are a significant class of organic compounds, specifically lactones, with a broad spectrum of documented biological activities and applications in medicinal chemistry . Halogenated coumarins, in particular, serve as key precursors and intermediates in the synthesis of more complex molecules. For instance, similar compounds serve as ligands in the development of novel ruthenium-based coordination complexes, which are investigated for their potential antineoplastic activity against resistant cancer cell lines . The specific halogen pattern on the coumarin core is designed to allow for further functionalization, making it a versatile building block for constructing potential pharmacologically active compounds, including antibacterial and anticancer agents . Researchers value this compound for its potential to be incorporated into hybrid molecules and for structure-activity relationship (SAR) studies. This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4ClIO2 B8558791 6-Chloro-8-iodocoumarin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4ClIO2

Molecular Weight

306.48 g/mol

IUPAC Name

6-chloro-8-iodochromen-2-one

InChI

InChI=1S/C9H4ClIO2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H

InChI Key

QIYDOYNZBNLOCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)Cl)I

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 8 Iodocoumarin and Analogous Halogenated Coumarins

Direct Synthesis of 6-Chloro-8-iodocoumarin

The most direct and common approach to synthesizing polysubstituted coumarins like this compound is to build the coumarin (B35378) ring from a benzene-based precursor that already contains the desired substituents in the correct positions. This strategy offers high regiochemical control.

The synthesis of 6,8-dihalogenated coumarins is effectively achieved through the condensation of a correspondingly substituted salicylaldehyde with an active methylene compound, a method based on the Knoevenagel condensation. nih.govnih.gov For the synthesis of this compound, the logical starting precursor would be 4-chloro-2-hydroxy-6-iodobenzaldehyde.

This substituted salicylaldehyde can be reacted with various active methylene compounds to introduce different functionalities at the C-3 position of the coumarin ring. For instance, condensation with diethyl malonate in the presence of a base like piperidine yields the corresponding ethyl coumarin-3-carboxylate. nih.govresearchgate.net Similarly, using malononitrile results in the formation of a 3-carbonitrile derivative. nih.govnih.gov The general reaction involves the nucleophilic addition of the deprotonated active methylene compound to the aldehyde carbonyl group, followed by intramolecular cyclization (lactone formation) and subsequent dehydration to form the stable coumarin ring system. sigmaaldrich.com

Table 1: Illustrative Knoevenagel Condensation for Synthesis of 6,8-Dihalogenated Coumarins This table is based on analogous syntheses of 6,8-dibromo and 6,8-diiodo coumarins and represents a projected synthesis for this compound.

Starting SalicylaldehydeActive Methylene CompoundCatalyst/ReagentsProductYieldReference
4-chloro-2-hydroxy-6-iodobenzaldehydeDiethyl MalonatePiperidine, Acetic Acid, EthanolEthyl 6-chloro-8-iodo-2-oxo-2H-chromene-3-carboxylateN/A nih.gov
3,5-DibromosalicylaldehydeDiethyl MalonatePiperidine, Acetic Acid, EthanolEthyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate87% nih.gov
3,5-DiiodosalicylaldehydeMalononitrileAq. Sodium Carbonate, Ethanol; then HCl6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile68% nih.gov

The efficiency and yield of coumarin synthesis via condensation reactions are highly dependent on several key parameters. Optimization of these factors is crucial for developing scalable and efficient synthetic protocols. nih.gov

Catalyst: The choice of catalyst is critical. While organic bases like piperidine and pyridine are commonly used in Knoevenagel condensations, other catalysts, including Lewis acids (e.g., InCl₃, FeCl₃·6H₂O) and solid acid catalysts (e.g., Amberlyst-15), have been employed to improve yields and shorten reaction times, particularly in Pechmann condensations. nih.govresearchgate.net For the Knoevenagel approach, optimizing the amount of piperidine and co-catalyst (like acetic acid) can significantly impact the reaction rate and final yield. nih.gov

Solvent: The reaction medium plays a significant role. Ethanol is a common solvent for these reactions. nih.govresearchgate.net However, studies have explored various solvents, including ionic liquids and deep eutectic solvents, as green alternatives that can sometimes enhance reaction rates and simplify product isolation. nih.govnih.gov In some cases, solvent-free conditions, often coupled with microwave irradiation, have proven effective, leading to higher yields and shorter reaction times. nih.gov

Temperature and Reaction Time: These two parameters are intrinsically linked. Condensation reactions for halogenated coumarins are often performed at elevated temperatures (e.g., 50-80 °C) to ensure a reasonable reaction rate. nih.govresearchgate.net Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, preventing the formation of by-products from prolonged heating. acs.org

Reaction Conditions: The use of microwave irradiation has emerged as a powerful tool to accelerate coumarin synthesis, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. mdpi.com

Strategies for Regioselective Halogenation of Coumarin Scaffolds

An alternative synthetic strategy involves the direct, selective introduction of halogen atoms onto a pre-existing coumarin ring. This approach requires methods that can control the position of halogenation (regioselectivity) on the aromatic portion of the molecule. thieme.de

Introducing an iodine atom specifically at the C-8 position of a 6-chlorocoumarin via electrophilic aromatic substitution is a challenging task that depends on the directing effects of the substituents already present on the ring. The C-8 position is ortho to the ring-fused oxygen. In coumarins with a hydroxyl group at C-7, the C-8 position is strongly activated, making ortho-iodination feasible using reagents like potassium iodide and ammonium peroxodisulfate.

For a 6-chlorocoumarin, direct iodination would likely yield a mixture of products. However, specific methodologies for C-8 functionalization have been developed for related heterocyclic systems like quinolines. For instance, C-H functionalization at the C-8 position of 8-methylquinoline can be achieved using reagents such as (diacetoxyiodo)benzene. researchgate.net Achieving selective C-8 iodination on a 6-chlorocoumarin would likely require specialized reagents or a directing-group strategy to overcome the inherent electronic preferences of the coumarin system.

Direct regioselective chlorination of the coumarin nucleus at the C-6 position is typically achieved by starting the synthesis with a precursor that is already chlorinated at the corresponding position. For example, the Pechmann condensation of 4-chlororesorcinol with ethyl acetoacetate is a well-established method for producing 6-chloro-7-hydroxy-4-methylcoumarin. This substrate-directed approach ensures that the chlorine atom is unambiguously placed at the C-6 position.

While methods for the direct chlorination of the coumarin ring exist, they often target other positions. For example, a visible light-enabled method using copper(II) chloride (CuCl₂) has been reported for the regioselective chlorination of coumarins at the C-3 position. rsc.org Achieving selective C-6 chlorination on an unsubstituted coumarin would be difficult due to the competing activation of other positions on the ring. Therefore, building the scaffold from a pre-chlorinated phenol or salicylaldehyde remains the most reliable and widely used strategy. mdpi.com

General Coumarin Synthesis Approaches Applied to Halogenated Analogues

Several classical named reactions provide versatile routes to the coumarin core, and these can be readily adapted for the synthesis of halogenated derivatives by simply using halogen-substituted starting materials. nih.gov

Pechmann Condensation: This method involves the acid-catalyzed reaction of a phenol with a β-ketoester, such as ethyl acetoacetate. wikipedia.orgtaylorandfrancis.com By using a halogenated phenol (e.g., 4-chlorophenol or 4-iodophenol), one can synthesize the corresponding 6-halogenated coumarin. The reaction is versatile and compatible with a wide range of substituted phenols. acs.orgnih.gov

Perkin Reaction: The Perkin reaction is another foundational method for coumarin synthesis, involving the condensation of a salicylaldehyde with an acid anhydride in the presence of an alkali salt of the acid. wikipedia.orgbyjus.com Using a halogenated salicylaldehyde in this reaction directly leads to the formation of a coumarin with the halogen at the corresponding position. organicreactions.org

Knoevenagel Condensation: As previously discussed for the direct synthesis of this compound, this reaction condenses a salicylaldehyde with an active methylene compound. sigmaaldrich.com It is a highly reliable method for preparing a wide variety of 3-substituted coumarins from halogenated salicylaldehydes. nih.govnih.gov

Wittig Reaction: The Wittig reaction provides another route to coumarins, often involving an intramolecular reaction of a phosphorane derived from a salicylaldehyde derivative. rsc.orgijcce.ac.ir Halogenated salicylaldehydes can be used as precursors to generate the necessary ylide, which then cyclizes to form the halogenated coumarin ring. This method is particularly useful for synthesizing coumarins that may be difficult to access through other means. researchgate.netresearchgate.net

Table 2: Application of General Synthesis Methods to Halogenated Coumarins

Reaction NameHalogenated Precursor(s)General Product
Pechmann CondensationHalogenated Phenol + β-KetoesterHalogenated 4-substituted Coumarin
Perkin ReactionHalogenated Salicylaldehyde + Acid AnhydrideHalogenated Coumarin
Knoevenagel CondensationHalogenated Salicylaldehyde + Active Methylene CompoundHalogenated 3-substituted Coumarin
Wittig ReactionHalogenated Salicylaldehyde (as precursor to ylide)Halogenated Coumarin

Perkin Condensation-Based Syntheses

The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for the synthesis of cinnamic acids and, by extension, coumarins. wikipedia.orglongdom.org The reaction typically involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.org For the synthesis of coumarins, a salicylaldehyde derivative is used. wikipedia.orglongdom.org The mechanism for coumarin formation via the Perkin reaction is understood to involve the initial formation of an O-acetyl salicylaldehyde intermediate, which then undergoes a base-catalyzed intramolecular aldol-type condensation followed by dehydration. sciforum.net

While the general Perkin reaction is well-established, its specific application to complex halogenated coumarins like this compound requires appropriately substituted salicylaldehyde precursors. The reaction conditions often necessitate high temperatures. organicreactions.org

ReactionReactantsCatalyst/ConditionsProductReference
Perkin ReactionAromatic Aldehyde, Acid AnhydrideAlkali Salt of the Acidα,β-unsaturated aromatic acid wikipedia.org
Coumarin SynthesisSalicylaldehyde, Acetic AnhydrideSodium AcetateCoumarin wikipedia.orgsciforum.net

Knoevenagel Condensation Methodologies

The Knoevenagel condensation is a highly effective method for carbon-carbon bond formation and is widely used in coumarin synthesis. nih.govtandfonline.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base such as piperidine or pyridine. nih.gov For coumarin synthesis, a substituted salicylaldehyde is reacted with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate. nih.govic.ac.uk

This methodology is particularly valuable for synthesizing coumarins with substituents at the 3-position. researchgate.net The reaction conditions can often be milder than those required for the Perkin condensation. Numerous modifications have been developed to improve yields and reduce reaction times, including the use of microwave irradiation and various catalysts. tandfonline.comic.ac.uk The synthesis of halogenated coumarins has been successfully achieved using this method by starting with the corresponding halosalicylaldehydes. nih.gov

Starting MaterialsCatalyst/ConditionsProduct TypeReference
Salicylaldehydes and MalononitrileAqueous Sodium Carbonate, then HClHalogenated Coumarins nih.gov
Salicylaldehydes and Diethyl MalonatePiperidine, Acetic Acid, EthanolHalogenated Coumarins nih.gov
o-hydroxybenzaldehydes and Dimethyl MalonateL-proline in an ionic liquid3-(methoxy-carbonyl)coumarin nih.gov
Salicylaldehyde and Ethyl Acetate DerivativesPiperidine, Microwave Irradiation (solvent-free)Substituted Coumarins ic.ac.uk

Wittig Reaction Pathways for Coumarin Formation

The Wittig reaction provides a robust pathway for the formation of alkenes and has been adapted for the synthesis of coumarins. researchgate.netijcce.ac.ir This approach typically involves the reaction of a suitable o-hydroxybenzaldehyde with a phosphorus ylide, such as one derived from triphenylphosphine and an α-haloester. An intramolecular Wittig reaction then leads to the formation of the coumarin ring system. researchgate.netrsc.org

This method is advantageous for creating 3,4-unsubstituted coumarins. ijcce.ac.ir The reaction can be carried out in a one-pot procedure, condensing an o-hydroxybenzaldehyde with a reagent like ethyl bromoacetate in the presence of triphenylphosphine. ijcce.ac.ir While traditional Wittig reactions can require harsh conditions and toxic solvents, modifications have been developed to make the process more environmentally friendly. ijcce.ac.ir The polarity of the solvent can play a crucial role in the reaction pathway, sometimes favoring aromatic electrophilic substitution over the intramolecular Wittig reaction. organic-chemistry.org

ReactantsKey ReagentConditionsAdvantageReference
o-Hydroxybenzaldehydes, Chloroacetyl chlorideTriphenylphosphineReflux in ChloroformSynthesis of various coumarins researchgate.net
Substituted 2-formylphenyl 2-bromoacetateTriphenylphosphineAqueous Sodium Bicarbonate, Room TemperatureMild conditions, good yields rsc.org
o-hydroxybenzaldehyde, Ethyl bromoacetateTriphenylphosphineSolvent-free, 80°CEnvironmentally friendly, improved yields ijcce.ac.ir

Claisen Rearrangement in the Context of Iodocoumarin Synthesis

The Claisen rearrangement is a powerful ijcce.ac.irijcce.ac.ir-sigmatropic rearrangement that forms carbon-carbon bonds. wikipedia.orgpurechemistry.org In the context of coumarin synthesis, this reaction can be employed to introduce substituents onto the coumarin scaffold, particularly at the C8 position. tsijournals.com A common strategy involves the O-allylation of a hydroxycoumarin, followed by thermal rearrangement of the resulting allyl ether. tsijournals.com

This rearrangement is regiospecific, and in the case of 7-hydroxycoumarins, the allyl group typically migrates to the more acidic C8 position. tsijournals.com This methodology is particularly relevant for the synthesis of more complex coumarin derivatives and has been utilized in the synthesis of natural products. masterorganicchemistry.com While direct synthesis of iodocoumarins via this method is less common, the rearrangement can be used to create precursors that are subsequently iodinated.

Rearrangement TypeReactantsKey FeatureProductReference
Aromatic Claisen RearrangementAllyl phenyl etherHeatingγ,δ-unsaturated lactone (initially non-aromatic) masterorganicchemistry.com
Johnson-Claisen RearrangementAllylic alcohol, OrthoesterOften requires high temperaturesγ,δ-unsaturated ester wikipedia.orglibretexts.org
Ireland-Claisen RearrangementAllylic carboxylate, Strong baseForms a silylketene acetal intermediateγ,δ-unsaturated carboxylic acid wikipedia.orglibretexts.org
O-allylation followed by Claisen Rearrangement7-hydroxy-4-methylcoumarin, Allyl halideThermal rearrangement8-allyl-7-hydroxy-4-methylcoumarin tsijournals.com

Sustainable and Green Chemistry Approaches in Halogenated Coumarin Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. eurekalert.orgeurekaselect.com Green chemistry principles have been applied to the synthesis of coumarins to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. eurekalert.orgresearchgate.net

These approaches include the use of alternative energy sources like microwave irradiation and ultrasound, as well as employing environmentally friendly solvents such as water, ionic liquids, or deep eutectic solvents. eurekalert.orgeurekaselect.com Solvent-free reactions and mechanosynthesis are also prominent green strategies. eurekalert.orgresearchgate.net Many of the classic coumarin syntheses, including the Perkin, Knoevenagel, and Pechmann reactions, have been successfully adapted to these greener conditions, often resulting in higher yields, greater purity, and shorter reaction times compared to conventional methods. eurekalert.orgeurekaselect.com For instance, the Knoevenagel condensation for coumarin synthesis has been effectively carried out in aqueous media or under solvent-free conditions. nih.gov

Green Chemistry MethodReaction TypeAdvantagesReference
Microwave IrradiationKnoevenagel CondensationReduced reaction time, solvent-free ic.ac.uk
Ionic LiquidsKnoevenagel CondensationRecyclable solvent/catalyst, easier work-up nih.gov
Deep Eutectic SolventsKnoevenagel CondensationEnvironmentally friendly, good yields nih.goveurekalert.org
Solvent-free SynthesisWittig ReactionReduced waste, improved yields ijcce.ac.ir
Aqueous MediaKnoevenagel CondensationEnvironmentally benign solvent nih.gov

Transition Metal-Catalyzed Syntheses of Halogenated Coumarins

Transition metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions for Iodocoumarin Derivatives

Palladium-catalyzed cross-coupling reactions are highly effective for the synthesis and functionalization of coumarin derivatives. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide range of substituents onto the coumarin core. researchgate.net

For the synthesis of iodocoumarin derivatives, these reactions are particularly useful. An existing coumarin can be halogenated, and then the halogen atom (often a bromine or iodine) can be used as a handle for further functionalization via cross-coupling. libretexts.org Alternatively, a halogenated precursor can be used to build the coumarin ring, followed by coupling reactions. The reactivity of the halogen is crucial, with iodine being more reactive than bromine, which is more reactive than chlorine. libretexts.org

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been successfully used to synthesize 4-aryl and 4-vinyl substituted coumarins from 4-chlorocoumarin derivatives. ttu.edu The Heck reaction, involving the coupling of an unsaturated halide with an alkene, is another valuable tool. iosrjournals.org These reactions are often characterized by their high efficiency, functional group tolerance, and the ability to create complex molecules under relatively mild conditions. organic-chemistry.org

Coupling ReactionReactantsCatalyst System (Example)Product TypeReference
Suzuki-MiyauraOrganoboron compound, Organic halidePalladium precursor (e.g., Pd(OAc)₂) and a ligandBiaryls, vinyl-arenes, etc. libretexts.org
HeckUnsaturated halide, AlkenePalladium catalyst, BaseSubstituted alkenes libretexts.orgiosrjournals.org
General Cross-Coupling4-chlorocoumarins, Potassium organotrifluoroboratesPalladium catalyst4-substituted coumarins ttu.edu
Intramolecular ArylationAmide precursorsPd(OAc)₂Fused heterocyclic systems iosrjournals.org

Copper-Mediated Synthetic Transformations

Copper-mediated reactions offer an effective and economical approach for the regioselective halogenation of coumarin scaffolds. thieme.de The use of copper halides, such as copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂), in conjunction with N-halosuccinimides (NXS), provides a reliable method for introducing halogen atoms onto the coumarin ring system. thieme-connect.de

This methodology relies on the activation of the N-halosuccinimide reagent by the copper salt. thieme.de The coordination of the copper ion to the NXS reagent facilitates the generation of a highly reactive "X+" equivalent, which then participates in an electrophilic aromatic substitution reaction with the coumarin substrate. thieme-connect.de This approach is particularly effective for the halogenation of less electron-rich or even some electron-poor heteroarenes. thieme.de

A key advantage of this protocol is its regioselectivity, often directing halogenation to the C3 position of the coumarin core. The reaction conditions are generally straightforward, utilizing inexpensive and readily available reagents. thieme-connect.de For instance, the reaction of 7-chlorocoumarin with N-chlorosuccinimide (NCS) in the presence of CuCl₂·2H₂O in refluxing acetonitrile leads to the formation of 3,7-dichlorocoumarin. thieme-connect.de Control experiments have demonstrated that the reaction does not proceed in the absence of the copper catalyst, highlighting its essential role in activating the halogen source. thieme-connect.de

The scope of this copper-mediated halogenation is demonstrated in the table below, showcasing the synthesis of various 3-halocoumarins.

Table 1: Copper-Mediated Halogenation of Coumarins

Starting Coumarin Halogen Source Copper Catalyst Solvent Product Yield (%)
Coumarin NCS CuCl₂·2H₂O MeCN 3-Chlorocoumarin 72%
7-Chlorocoumarin NCS CuCl₂·2H₂O MeCN 3,7-Dichlorocoumarin 45%
6-Bromocoumarin NCS CuCl₂·2H₂O MeCN 6-Bromo-3-chlorocoumarin 63%
Coumarin NBS CuBr₂ MeCN 3-Bromocoumarin 95%
7-Methoxycoumarin NBS CuBr₂ MeCN 3-Bromo-7-methoxycoumarin 92%

Data compiled from a study on copper halide promoted regioselective halogenation. thieme-connect.de

Photoredox Catalysis in Halogenated Coumarin Construction

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild and sustainable pathways to construct complex molecules. This strategy is applicable to the synthesis of functionalized coumarins, including those bearing halogen substituents. Photoredox catalysis often involves the generation of radical intermediates under gentle conditions, which can then engage in various bond-forming reactions.

The general mechanism involves a photocatalyst, such as an iridium or ruthenium complex, which absorbs visible light to reach an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) process with a substrate to generate a radical intermediate. For instance, the excited photocatalyst can be oxidatively quenched by a suitable substrate, like an α-bromoketone, to generate an α-carbonyl radical. This radical can then add to an arylalkynoate, initiating a cascade of radical addition and intramolecular cyclization to ultimately form the coumarin ring.

A significant feature of these photoredox methods is their excellent functional group tolerance. Reactions can be performed on substrates already containing halogen atoms (F, Cl, Br), and these halogens are typically retained in the final product. This tolerance is crucial as it allows for the synthesis of halogenated coumarin derivatives that can be used for further synthetic transformations. For example, 2-bromoacetophenones bearing chloro- and bromo-substituents on the phenyl ring react efficiently with arylalkynoates under photoredox conditions to deliver the corresponding halogenated 3-acylmethylated coumarins in good to excellent yields.

Table 2: Photoredox Catalysis for Functionalized Coumarin Synthesis

Arylalkynoate α-Bromoketone Photocatalyst Solvent Product Type Yield (%)
Phenyl 3-phenylpropiolate 2-Bromoacetophenone fac-Ir(ppy)₃ Water 3-Acylmethylated coumarin 93%
Phenyl 3-(4-chlorophenyl)propiolate 2-Bromoacetophenone fac-Ir(ppy)₃ Water 4-Chloro substituted coumarin 85%
Phenyl 3-phenylpropiolate 2-Bromo-1-(4-chlorophenyl)ethan-1-one fac-Ir(ppy)₃ Water Halogenated 3-acylmethylated coumarin 96%

Data reflects the synthesis of 3-acylmethylated coumarins via photoredox catalytic radical addition/cyclization.

Rh(II)-Catalyzed Reactions Involving Diazocoumarin Intermediates

Rhodium(II) catalysis, particularly involving the decomposition of diazocarbonyl compounds, provides a sophisticated strategy for the synthesis and functionalization of heterocyclic systems, including coumarins. The core of this methodology is the reaction of a Rh(II) catalyst, such as dirhodium tetraacetate (Rh₂(OAc)₄), with a diazo compound. caltech.edu This interaction leads to the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbene intermediate. nih.gov

These electrophilic rhodium carbenoids can undergo a variety of subsequent transformations, including C-H bond insertion, cyclopropanation, and ylide formation. nih.gov When applied to a diazocoumarin precursor, this reactivity can be harnessed to achieve intramolecular cyclizations or functionalizations. For example, a hypothetical 3-diazocoumarin derivative, upon treatment with a Rh(II) catalyst, would generate a rhodium carbene at the C3 position. This intermediate could then potentially undergo an intramolecular C-H insertion into a nearby C-H bond on the benzo portion of the coumarin, leading to the formation of a new fused ring system.

While direct examples involving a simple diazocoumarin are specialized, the reactivity has been demonstrated in closely related systems. For instance, the Rh₂(esp)₂-catalyzed decomposition of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones that contain a 2-hydroxyaryl substituent at the double bond results in an intramolecular reaction. The intermediate rhodium carbene is intercepted by the proximate hydroxyl group, leading to the formation of 2H-chromene derivatives. beilstein-archives.org This transformation showcases the potential of Rh(II)-carbene chemistry to construct the core pyrone ring of coumarin-like structures. The versatility of this approach allows for the rapid generation of molecular complexity from stable diazo precursors under mild reaction conditions. beilstein-archives.org

Table 3: Representative Rh(II)-Catalyzed Carbene Transformations

Diazo Substrate Type Rh(II) Catalyst Reaction Type Product Type
α-Diazocarbonyl compound Rh₂(OAc)₄ O-H Insertion α-Alkoxy ester
α-Diazocarbonyl compound Rh₂(OAc)₄ C-H Insertion Functionalized alkane
Vinyldiazoacetate Rh₂(OAc)₄ Cyclopropanation Vinylcyclopropane

This table illustrates the general reactivity of Rh(II) carbenes generated from diazo compounds. beilstein-archives.orgu-tokyo.ac.jp

Chemical Reactivity and Derivatization of 6 Chloro 8 Iodocoumarin

Halogen-Mediated Functional Group Interconversions

The presence of both a chloro and an iodo substituent on the aromatic ring is a key feature of 6-Chloro-8-iodocoumarin. The significant difference in the bond strength of the C-I versus the C-Cl bond (C-I ≈ 220 kJ/mol, C-Cl ≈ 330 kJ/mol) allows for highly selective chemical transformations, particularly in metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com In this compound, the C-I bond is substantially more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This differential reactivity enables selective functionalization at the C-8 position while leaving the C-6 chloro group intact for potential subsequent reactions.

Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organic halide. mdpi.com It is widely utilized due to its tolerance of a broad range of functional groups. For this compound, Stille coupling would be expected to proceed selectively at the C-8 position to introduce various alkyl, alkenyl, aryl, or alkynyl groups.

Grignard Reactions (Kumada Coupling): While Grignard reagents are most commonly known for their addition to carbonyls, they can also be used in cross-coupling reactions with aryl halides, a process known as Kumada coupling. This reaction typically requires a palladium or nickel catalyst. Similar to the Stille reaction, the greater reactivity of the C-8 iodo position would direct the coupling to this site, allowing for the introduction of alkyl or aryl substituents.

Disclaimer: The following data is illustrative and based on typical reaction conditions and outcomes for similar substrates, as specific experimental data for this compound is not available in the cited literature.

Table 1: Illustrative Stille Cross-Coupling Reactions at the C-8 Position

Organostannane ReagentCatalystConditionsProductHypothetical Yield
VinyltributyltinPd(PPh₃)₄Toluene, 90 °C, 12h6-Chloro-8-vinylcoumarin85%
Tributyl(phenyl)tinPdCl₂(PPh₃)₂DMF, 100 °C, 8h6-Chloro-8-phenylcoumarin88%
Tributyl(ethynyl)tinPd(PPh₃)₄, CuITHF, 60 °C, 10h6-Chloro-8-ethynylcoumarin82%
(Furan-2-yl)tributylstannanePd(OAc)₂Dioxane, 95 °C, 12h6-Chloro-8-(furan-2-yl)coumarin79%

Halodesilylation is not a reaction of this compound itself, but rather a key synthetic method for preparing halogenated aromatics, including coumarin (B35378) derivatives. This process involves the electrophilic substitution of a silyl group (commonly trimethylsilyl, TMS) on an aromatic ring with a halogen atom. The reaction typically proceeds under mild conditions and offers high regioselectivity. For instance, a silylated coumarin precursor can be treated with an electrophilic halogen source like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine monochloride (ICl) to install a halogen at a specific position on the coumarin scaffold. This method provides a powerful alternative to direct halogenation, which can sometimes lead to mixtures of isomers.

Pyrone Ring Modification Reactions

The pyrone ring of the coumarin system contains an α,β-unsaturated ester moiety, which is susceptible to a variety of chemical transformations.

The C3-C4 double bond in the coumarin nucleus is electron-deficient due to the electron-withdrawing nature of the adjacent carbonyl group. This makes it an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. ias.ac.in Reactions such as the addition of thiols (thio-Michael addition), amines (aza-Michael addition), or stabilized carbanions can be employed to introduce functionality at the C-4 position, leading to various 3,4-dihydrocoumarin derivatives. The electronic nature of the substituents on the benzene (B151609) ring, such as the chloro and iodo groups, can influence the reactivity of this double bond.

Furocoumarins, which consist of a furan ring fused to the coumarin scaffold, are an important class of natural products. rsc.org The synthesis of angular furo[3,2-g]coumarins often requires a hydroxyl group at the C-7 position and a reactive site at C-8. While this compound does not possess the requisite C-7 hydroxyl group for direct cyclization via common methods like the Perkin or Pechmann reactions, its structure serves as a template for such syntheses. A potential pathway could involve a nucleophilic substitution of the C-8 iodo group with a suitable precursor to the furan ring, followed by subsequent cyclization. For example, a Sonogashira coupling at C-8 with an alkyne, followed by intramolecular cyclization, represents a plausible, albeit multi-step, route to a furocoumarin analogue.

Benzene Ring Functionalization

Further functionalization of the benzene portion of this compound can be achieved through electrophilic aromatic substitution (EAS). wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the chloro group, the iodo group, and the lactone ring system.

Directing Effects : Halogens (Cl and I) are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation from their lone pairs. wikipedia.org The ether oxygen of the lactone ring is an activating, ortho-, para-directing group.

Considering the structure of this compound, the available positions for substitution are C-5 and C-7. The C-7 position is ortho to the activating lactone oxygen and meta to the chloro group. The C-5 position is ortho to the chloro group and para to the lactone oxygen. The directing effects are somewhat conflicting, but typically, the activating effect of the ring oxygen would strongly favor substitution at the C-5 and C-7 positions. Steric hindrance from the bulky iodine atom at C-8 might disfavor substitution at the C-7 position, potentially making C-5 the more likely site for further electrophilic attack in reactions like nitration, sulfonation, or Friedel-Crafts reactions. masterorganicchemistry.com

Nitration and Subsequent Reduction to Aminocoumarin Derivatives

The introduction of a nitro group onto the coumarin framework is a key step in the synthesis of aminocoumarin derivatives, which are often associated with enhanced fluorescence and biological activity. The nitration of coumarins is typically achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the aromatic ring.

Following nitration, the resulting nitrocoumarin can be reduced to the corresponding aminocoumarin. A common method for this reduction involves the use of a metal catalyst, such as iron or tin, in the presence of an acid. This transformation is crucial for accessing the 7-aminocoumarin scaffold, a core structure in many fluorescent dyes and probes. While specific studies on the nitration and subsequent reduction of this compound are not extensively detailed in the available literature, the general principles of electrophilic aromatic substitution on substituted coumarins would apply. The directing effects of the chloro and iodo groups, as well as the coumarin lactone ring, would determine the position of the incoming nitro group.

Reaction Step Reagents and Conditions Product
NitrationHNO₃/H₂SO₄6-Chloro-8-iodo-nitrocoumarin
ReductionFe/HCl or Sn/HCl6-Chloro-8-iodo-aminocoumarin

Alkylation Reactions (e.g., Prenylation) at Aromatic Positions

Alkylation reactions, such as prenylation, introduce lipophilic side chains onto the coumarin backbone, which can significantly modulate the compound's biological activity. These reactions can be carried out under various conditions, often involving the use of a prenylating agent, such as prenyl bromide, in the presence of a Lewis acid or a base. The position of alkylation on the aromatic ring is influenced by the electronic and steric effects of the existing substituents. For this compound, the substitution pattern would direct the incoming alkyl group to a specific position on the benzene ring of the coumarin system.

Reaction Reagents Potential Product
PrenylationPrenyl bromide, Lewis acid/basePrenylated this compound

Synthesis of Chiral Derivatives of this compound

The synthesis of chiral derivatives of coumarins is an area of growing interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. Chiral auxiliaries or catalysts can be employed to introduce stereocenters in a controlled manner. Alternatively, chiral building blocks can be incorporated into the coumarin structure. For this compound, the synthesis of chiral derivatives could involve asymmetric reactions at various positions on the coumarin scaffold or the attachment of chiral side chains. The development of diastereoselective and enantioselective synthetic routes is a key focus in this area, enabling the preparation of optically pure coumarin derivatives for pharmacological and other applications.

Approach Methodology Outcome
Asymmetric SynthesisUse of chiral catalysts or auxiliariesEnantiomerically enriched this compound derivatives
Chiral Pool SynthesisIncorporation of chiral building blocksDiastereomerically pure this compound derivatives

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive search of available scientific literature and spectral databases has revealed a significant lack of published experimental data for the chemical compound this compound. Despite targeted searches for its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, no specific experimental findings for this particular molecule could be located.

The structural elucidation of a novel or modified compound like this compound would typically rely on a combination of these spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would be essential for determining the precise arrangement of hydrogen and carbon atoms, while advanced NMR techniques could offer insights into its conformational properties. Mass spectrometry would be crucial for confirming its molecular weight and analyzing its fragmentation patterns. Furthermore, IR spectroscopy would identify the functional groups present, and UV-Vis spectroscopy would shed light on its electronic transitions.

While general spectroscopic characteristics of the coumarin scaffold and its various derivatives are well-documented, the specific influence of the chloro and iodo substituents at the 6- and 8-positions on the spectral properties of the coumarin ring system cannot be accurately detailed without direct experimental evidence.

The absence of this data in the public domain prevents a detailed and scientifically accurate discussion of the spectroscopic characterization and structural elucidation of this compound as outlined. Further research involving the synthesis and subsequent spectroscopic analysis of this compound is necessary to fill this knowledge gap.

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the most powerful and definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgmdpi.com This method provides an unambiguous elucidation of the molecular structure, offering detailed insights into bond lengths, bond angles, and the spatial orientation of atoms. mtoz-biolabs.compulstec.net For a compound such as 6-Chloro-8-iodocoumarin, a single-crystal X-ray diffraction analysis would yield a comprehensive understanding of its solid-state conformation and intermolecular interactions.

The process of X-ray crystallography begins with the growth of a high-quality single crystal of the substance of interest. nih.gov This crystal is then mounted and exposed to a focused beam of X-rays. azolifesciences.com As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms in a predictable manner, creating a unique diffraction pattern of spots, often referred to as reflections. azolifesciences.com The angles and intensities of these diffracted beams are meticulously measured. wikipedia.org

This diffraction data is then subjected to complex mathematical analysis, primarily using Fourier transforms, to generate a three-dimensional electron density map of the crystal's repeating unit, known as the unit cell. nih.govfiveable.me From this map, the precise position of each atom in the molecule can be determined with exceptional accuracy. mdpi.com The final output is a detailed structural model that includes the exact coordinates of all atoms. ulisboa.pt

A crystallographic study of this compound would provide crucial data, including:

Molecular Geometry: The precise bond lengths and angles between all atoms in the molecule, confirming the coumarin (B35378) ring structure and the positions of the chloro and iodo substituents. anton-paar.com

Conformation: The planarity of the coumarin ring system and the orientation of the substituents relative to the ring.

Intermolecular Interactions: The analysis would reveal how individual this compound molecules pack together in the crystal lattice, identifying any non-covalent interactions such as halogen bonding, π-π stacking, or other van der Waals forces that stabilize the crystal structure. rigaku.com

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry, which is a critical aspect of molecular characterization. nih.gov

While specific experimental crystallographic data for this compound is not available in the cited literature, a typical crystallographic analysis would report its findings in a standardized format. The table below illustrates the type of data that would be generated from such an experiment.

Interactive Data Table: Illustrative Crystallographic Data for a Coumarin Derivative

This table is a representative example of crystallographic data and does not represent actual experimental data for this compound.

ParameterValue
Empirical formulaC₉H₄ClIO₂
Formula weight322.48
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules per unit cell)4
Calculated density (g/cm³)Value
Absorption coefficient (mm⁻¹)Value
Crystal size (mm³)Value
Reflections collectedValue
Independent reflectionsValue
R-factor (%)Value

Theoretical and Computational Chemistry Studies of 6 Chloro 8 Iodocoumarin Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of coumarin (B35378) derivatives. researchgate.net DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and compute various electronic parameters. chemrxiv.orgresearchgate.net

The electronic structure of a molecule is fundamentally characterized by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity. mdpi.comnih.gov

For coumarin systems, the distribution of HOMO and LUMO orbitals reveals potential sites for electrophilic and nucleophilic attack. ajchem-a.com The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. mdpi.com Analysis of these orbitals can predict how 6-chloro-8-iodocoumarin might interact with other molecules. Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential, hardness, softness, and electrophilicity index, provide further quantitative measures of the molecule's reactivity. ajchem-a.comresearchgate.net

Table 1: Key Parameters from HOMO-LUMO Analysis

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelates to the ionization potential and electron-donating ability. mdpi.com
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalRelates to the electron affinity and electron-accepting ability. mdpi.com
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. researchgate.netmdpi.com
Chemical Potential (µ) Negative of electronegativityDescribes the escaping tendency of electrons from a stable system.
Chemical Hardness (η) Resistance to change in electron distributionA larger value indicates a more stable molecule.
Global Electrophilicity (ω) Measure of the energy lowering of a molecule when it accepts electronsIndicates the electrophilic nature of the molecule.

This table is interactive. Click on the headers to sort.

The presence of heavy atoms like iodine in the this compound structure significantly influences its excited-state dynamics. This is primarily due to the "heavy atom effect," which enhances spin-orbit coupling. nih.govresearchgate.net This enhanced coupling facilitates intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (S1) to an excited triplet state (T1). nih.govrsc.org

The incorporation of an iodine atom is known to drastically reduce fluorescence quantum yield by promoting ISC. nih.gov Studies on similar halocoumarins suggest that the vibrational modes of the carbon-halogen bond can play a crucial role in the ISC process. nih.gov In the case of iodo-derivatives, there is often no energy barrier for the singlet-to-triplet crossing, leading to very efficient ISC. nih.gov This property is highly relevant for applications that rely on the generation of triplet states, such as photodynamic therapy and phosphorescence-based technologies. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, such as this compound, interacts with a larger biological macromolecule, typically a protein or enzyme. nih.gov

Molecular docking simulations can identify the preferred binding orientation of this compound within the active site of a target protein and estimate the binding affinity. nih.govfrontiersin.org These simulations are instrumental in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

The interactions between the coumarin derivative and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the stability of the complex. researchgate.net For instance, docking studies on various coumarin derivatives have been used to predict their inhibitory activity against enzymes like acetylcholinesterase and monoamine oxidase, which are relevant targets for neurodegenerative diseases. nih.govnih.gov

Table 2: Common Interactions in Molecular Docking

Interaction TypeDescription
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.
Pi-Alkyl A noncovalent interaction between a pi system and an alkyl group.

This table is interactive. Click on the headers to sort.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.net

QSAR modeling involves the development of mathematical models that correlate the physicochemical properties or structural features (descriptors) of a set of compounds with their biological activities. jocpr.commdpi.com These models can then be used to predict the activity of new, untested compounds. jocpr.comnih.gov

For coumarin derivatives, QSAR studies can help identify the key structural features responsible for a particular biological effect, such as antibacterial or antifungal activity. nih.govmdpi.com Descriptors used in QSAR models can include electronic properties (e.g., from DFT calculations), steric parameters, and lipophilicity. researchgate.net By analyzing the QSAR model, researchers can rationally design new this compound analogs with potentially enhanced biological activity. researchgate.netmdpi.com The in silico prediction of biological activities serves as a valuable screening tool to prioritize compounds for synthesis and experimental testing. nih.govnih.govscielo.br

Despite a thorough search for "this compound theoretical studies," "computational chemistry of this compound," "molecular features activity profiles this compound," and "computational elucidation of reaction mechanisms this compound," no specific theoretical or computational chemistry studies for the compound “this compound” were found. Consequently, it is not possible to provide the requested article with scientifically accurate and detailed research findings for the specified sections and subsections.

The search results yielded general information on computational chemistry, theoretical studies of other halogenated compounds, and structure-activity relationships of different molecular series, but no data directly pertaining to this compound. Therefore, the creation of the requested article with its specific outline cannot be fulfilled at this time due to the lack of available research on this particular compound.

Mechanistic Investigations of 6 Chloro 8 Iodocoumarin and Its Derivatives

Elucidation of Chemical Reaction Mechanisms

The unique substitution pattern of 6-chloro-8-iodocoumarin, featuring an electron-withdrawing chlorine atom and a bulky, polarizable iodine atom, governs its reactivity in various chemical transformations. Understanding these mechanisms is crucial for the synthesis of novel derivatives and for predicting their behavior in different chemical environments.

Studies on Radical Intermediates in Catalytic Processes

Radical intermediates are highly reactive species with unpaired electrons that play a pivotal role in many catalytic reactions. researchgate.netnih.govresearchgate.net The formation of these intermediates typically involves initiation, propagation, and termination steps, often facilitated by transition metal catalysts or photoredox catalysis. researchgate.netsemanticscholar.org While the broader field of organic chemistry has extensively studied radical-mediated processes, nih.govchimia.ch specific investigations into the role of radical intermediates in catalytic reactions involving this compound are not extensively documented in the current scientific literature.

In principle, the carbon-iodine bond in this compound is weaker than the carbon-chlorine bond and could be susceptible to homolytic cleavage under certain catalytic conditions to form an aryl radical. This radical intermediate could then participate in various cross-coupling or cyclization reactions. However, detailed mechanistic studies, including the trapping and characterization of such radical intermediates for this specific di-halogenated coumarin (B35378), remain an area for future exploration.

Pathways of Molecular Rearrangements

Molecular rearrangements are fundamental processes in organic synthesis that involve the migration of an atom or group within a molecule. For the coumarin scaffold, several rearrangement reactions, such as the Claisen and Beckmann rearrangements, have been reported for various derivatives. For instance, the Beckmann rearrangement of certain coumarin-derived oximes has been shown to yield products like 7-(1-chloro-2-methylpropoxy)-2-oxo-2H-1-benzopyran-6-carbonitrile. researchgate.net Such rearrangements provide pathways to novel heterocyclic systems.

Currently, specific studies detailing the pathways of molecular rearrangements for this compound are limited. The electronic influence of the chloro and iodo substituents could potentially affect the stability of intermediates and transition states in known rearrangement reactions, possibly leading to altered regioselectivity or reaction rates. However, without direct experimental evidence, the specific rearrangement pathways for this compound remain speculative.

Mechanisms of Photochemical Reactions

The photochemistry of coumarins is a well-established field, with applications ranging from photodynamic therapy to caged compounds. encyclopedia.pub Upon irradiation, coumarin derivatives can undergo various transformations, including photodimerization and photocleavage. encyclopedia.pub The mechanism of these reactions is highly dependent on the substitution pattern of the coumarin ring.

Studies on halogenated coumarins have revealed that halogen atoms can significantly influence the photochemical pathway. For example, research on (6-bromo-7-hydroxycoumarin-4-yl)methyl (BHC) derivatives, which are used as photo-cages, shows that photolysis proceeds via the generation of a solvent-caged carbocation intermediate. mdpi.com This process involves heterolytic cleavage of the benzylic carbon-leaving group bond. mdpi.com Further investigations have demonstrated that the introduction of a halogen (bromine) can shift the photochemical mechanism away from pathways involving diradical cation intermediates toward a more dominant heterolysis pathway, thereby altering the reaction byproducts. acs.org

These findings suggest that the photochemical reactions of this compound would likely involve the formation of excited singlet or triplet states upon absorption of UV light. encyclopedia.pubrsc.org The presence of the halogen atoms would be expected to influence the rates of intersystem crossing and the subsequent reaction pathways. It is plausible that irradiation could lead to heterolytic cleavage, generating a carbocation intermediate, particularly if a suitable leaving group is present at a benzylic position. mdpi.com

Molecular Mechanisms of Preclinical Biological Interactions

The biological activity of coumarin derivatives is profoundly influenced by their substitution patterns. The chloro and iodo groups on this compound can modulate its interaction with various biological macromolecules, leading to specific cellular responses.

Enzyme Inhibition Mechanisms (e.g., Mcl-1, Aromatase, MAO-A/B, ABCG2 ATPase)

Myeloid cell leukemia-1 (Mcl-1) Inhibition: Mcl-1 is an anti-apoptotic protein of the Bcl-2 family that promotes cell survival by sequestering pro-apoptotic proteins like Bak and Bax. nih.govdovepress.com Overexpression of Mcl-1 is common in many cancers, making it an attractive therapeutic target. dovepress.comresearchgate.net Small molecule inhibitors typically function by binding to the hydrophobic BH3-binding groove of Mcl-1, preventing it from neutralizing pro-apoptotic partners and thereby triggering apoptosis. dovepress.comnih.gov While numerous coumarin derivatives have been explored as Mcl-1 inhibitors, specific mechanistic studies on this compound are not available. The hydrophobic chloro and bulky iodo substituents could potentially engage in favorable interactions within the Mcl-1 binding pocket, but this requires experimental validation.

Aromatase Inhibition: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. nih.govmdpi.com Nonsteroidal aromatase inhibitors often contain a heterocyclic nitrogen atom that coordinates with the heme iron atom in the enzyme's active site, thereby blocking its catalytic activity. mdpi.com Coumarin derivatives have been investigated as potential aromatase inhibitors. nih.govresearchgate.net The mechanism for these inhibitors is believed to involve interactions with amino acid residues in the active site, potentially altering the conformation necessary for substrate binding and catalysis. nih.gov Halogenated derivatives could enhance binding affinity through hydrophobic or halogen-bonding interactions, but the specific inhibitory mechanism of this compound on aromatase has not been elucidated.

Monoamine Oxidase (MAO-A/B) Inhibition: Monoamine oxidases A and B are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters. scienceopen.com Inhibition of MAOs is a therapeutic strategy for depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B). scienceopen.comeurekaselect.com Coumarins have emerged as a promising scaffold for MAO inhibitors. nih.govscienceopen.com Structure-activity relationship studies have shown that the nature and position of substituents on the coumarin ring determine the potency and selectivity of inhibition. scienceopen.com For instance, 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin was identified as a potent MAO-B inhibitor, highlighting the favorable role of halogen substituents. nih.gov These halogens can occupy specific pockets within the enzyme's active site, enhancing binding affinity. The precise mechanism for this compound remains to be determined, but it would likely involve reversible binding within the substrate cavity of MAO-A or MAO-B.

ABCG2 ATPase Inhibition: ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane transporter that confers multidrug resistance by effluxing chemotherapeutic agents from cancer cells. mdpi.comnih.gov Inhibitors of ABCG2 can restore sensitivity to these agents. The mechanism of inhibition often involves direct interaction with the transporter, which can stimulate its basal ATPase activity while blocking substrate transport. nih.govnih.gov Molecular modeling and mutagenesis studies have identified key amino acid residues within the transmembrane domain that are crucial for inhibitor binding. mdpi.com While certain chromone (B188151) (a related scaffold) and other heterocyclic derivatives are known to inhibit ABCG2, the specific interaction mechanism for this compound with the ABCG2 transporter has not been investigated.

Mechanisms of Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Oxidative Stress)

Apoptosis Induction and Cell Cycle Arrest: Apoptosis is a form of programmed cell death crucial for tissue homeostasis, and its induction in cancer cells is a primary goal of chemotherapy. Coumarin derivatives are known to induce apoptosis through various mechanisms. nih.gov Studies on the closely related compound 6-chloro-4-(methoxyphenyl) coumarin provide significant insight into the potential pathways modulated by 6-chloro-substituted coumarins. This derivative was found to be a potent microtubule-targeting agent. nih.gov Its mechanism involves the depolymerization of tubulin, which disrupts microtubule dynamics and leads to a halt in the cell cycle at the G2-M phase. nih.gov Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway. nih.gov This is evidenced by methods such as Annexin V/Propidium Iodide (PI) double-staining and analysis of the sub-G1 cell population. nih.gov

General mechanisms for coumarin-induced apoptosis often involve the mitochondria-mediated pathway. This includes the depolarization of the mitochondrial membrane, the release of cytochrome c into the cytoplasm, and the subsequent activation of initiator caspases (caspase-9) and executioner caspases (caspase-3). nih.gov Furthermore, modulation of the Bcl-2 family of proteins, such as the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax, is a common feature. nih.gov

Table 1: Mechanistic Findings for 6-Chloro-4-(methoxyphenyl) coumarin
MechanismKey FindingAffected Cell LineCitation
Cell Cycle ArrestInduces G2-M phase arrest in a dose-dependent manner.HeLa nih.gov
Molecular TargetCauses depolymerization of purified tubulin in vitro.N/A (in vitro assay) nih.gov
Apoptosis InductionInduces apoptosis in a dose- and time-dependent manner.HeLa nih.gov
Anticancer SpectrumBroad activity against 9 cancer cell lines with IC50 values ranging from 75 nM to 1.57 µM.HCT116, various others nih.gov

Oxidative Stress: Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. nih.govmdpi.com This imbalance can damage cellular macromolecules and trigger signaling pathways leading to inflammation, senescence, or apoptosis. nih.govsemanticscholar.org Coumarin derivatives can exhibit dual roles in modulating oxidative stress. Some, particularly those with hydroxyl substitutions, act as antioxidants by scavenging free radicals. researchgate.net Conversely, other derivatives can induce apoptosis by promoting the generation of ROS. nih.govresearchgate.net The increased ROS levels can lead to mitochondrial dysfunction, a key step in the intrinsic apoptotic pathway. nih.gov The specific effect of the 6-chloro-8-iodo substitution pattern on the cellular redox state has not been mechanistically characterized. The electron-withdrawing nature of the halogens could influence the compound's ability to participate in redox reactions, but its precise role as either a pro-oxidant or antioxidant requires further investigation.

DNA Interaction Mechanisms (e.g., Photo-induced DNA Nicking)

The interaction of coumarin derivatives with DNA is a subject of significant scientific interest, with many studies focusing on their potential as DNA cleaving agents. While direct research on the DNA interaction mechanisms of this compound is not extensively detailed in the reviewed literature, the behavior of analogous compounds allows for the formulation of probable mechanisms. Coumarin-based structures have been shown to interact with DNA through various modes, including groove binding and intercalation, and in some cases, can induce DNA cleavage, particularly when complexed with metal ions or upon photoactivation.

The planar nature of the coumarin ring system is a key structural feature that could facilitate intercalation between DNA base pairs. This mode of binding involves the insertion of the flat aromatic structure into the DNA double helix. Additionally, coumarin derivatives can bind to the minor groove of DNA. For instance, a novel coumarin-appended PNA binding cyclen derivative has been shown to interact with DNA primarily through groove binding nih.gov.

Upon photo-excitation, certain coumarin derivatives can induce single-strand breaks in DNA, a process often referred to as DNA nicking. This photo-induced DNA cleavage can occur through several mechanisms. One common pathway involves the generation of reactive oxygen species (ROS) by the photosensitized coumarin, which then attack the deoxyribose sugar or the nucleobases, leading to strand scission. Another potential mechanism is direct electron transfer from the excited state of the coumarin to the DNA bases.

The presence of halogen atoms, such as chlorine and iodine in this compound, is expected to influence its DNA interaction and cleavage capabilities. Halogenation can affect the electronic properties of the coumarin ring, potentially enhancing its photosensitizing ability and the efficiency of photo-induced DNA damage.

Mechanisms of Photosensitization

Coumarins are recognized for their photosensitizing properties, which are central to their application in photodynamic therapy and as photocontact sensitizers nih.govmdpi.comrsc.orgchemrxiv.orgnih.gov. Photosensitization is the process by which a molecule, the photosensitizer, absorbs light and transfers the energy to another molecule, often molecular oxygen, leading to the generation of cytotoxic reactive oxygen species (ROS).

The mechanism of photosensitization by coumarins generally involves the following steps:

Photoexcitation: Upon absorption of light of an appropriate wavelength, the coumarin molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). The efficiency of this process is a critical determinant of the photosensitizing potential of a molecule.

Energy or Electron Transfer: The excited triplet state of the photosensitizer can then initiate photochemical reactions through two primary mechanisms, classified as Type I and Type II.

Type I Mechanism: The triplet photosensitizer can react directly with a substrate, such as a biological molecule or the solvent, via electron or hydrogen atom transfer, to produce radical ions or neutral radicals. These radicals can then react with molecular oxygen to form superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and other reactive oxygen species.

Type II Mechanism: The triplet photosensitizer can transfer its energy directly to ground state molecular oxygen (³O₂), which is itself a triplet, to generate highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids.

The presence of heavy atoms like iodine in the structure of this compound is known to significantly enhance the rate of intersystem crossing due to the heavy-atom effect. This would likely lead to a higher triplet quantum yield and, consequently, more efficient generation of singlet oxygen, making this compound a potentially potent photosensitizer. Studies on other coumarin derivatives have demonstrated their capacity for both Type I and Type II ROS generation nih.gov.

Preclinical and in Vitro Biological Activity Research of 6 Chloro 8 Iodocoumarin Derivatives

Antimicrobial Activity Studies

The introduction of halogen substituents, particularly at the C6 and C8 positions of the coumarin (B35378) ring, has been shown to significantly influence the antimicrobial properties of these compounds. Research into 6-Chloro-8-iodocoumarin derivatives has explored their efficacy against a range of pathogenic fungi and bacteria.

In Vitro Antifungal Activity

Derivatives of this compound have been investigated for their ability to inhibit the growth of various fungal species. Studies on di-halogenated coumarins provide insights into the potential antifungal effects of these compounds. For instance, a series of 6,8-diiodocoumarin derivatives exhibited pronounced effects on all tested microorganisms nih.gov. While specific data for 6-chloro-8-iodo derivatives is limited, research on related compounds, such as 6,8-dibromo derivatives, has shown significant antifungal activity. For example, certain 6,8-dibromo-4(3H)quinazolinone derivatives, which share a halogenated benzene (B151609) ring structure, have demonstrated potent in vitro activity against Candida albicans and Aspergillus flavus, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/mL and 0.097 µg/mL, respectively nih.gov. Conversely, some studies have indicated that the addition of a chloro group at the 6-position of the coumarin nucleus does not significantly enhance antifungal activity against certain strains nih.gov.

Table 1: In Vitro Antifungal Activity of 6,8-Dihalogenated Coumarin Analogs

Compound/Derivative Fungal Strain Activity (MIC in µg/mL) Reference
6,8-dibromo-4(3H)quinazolinone derivative VIIc Candida albicans 0.78 nih.gov

This table presents data for structurally related di-halogenated compounds to infer the potential activity of this compound derivatives.

In Vitro Antibacterial Activity

The antibacterial potential of this compound derivatives has also been a subject of research, with studies indicating that halogenation at the 6 and 8 positions can confer significant antibacterial properties. Research on 6,8-diiodocoumarin derivatives has shown them to have a pronounced effect on all tested microorganisms nih.gov. Furthermore, studies on a series of 6,8-dibromo-4(3H)quinazolinone derivatives have provided specific MIC values against both Gram-positive and Gram-negative bacteria. For example, one derivative exhibited potent activity against Escherichia coli and Listeria monocytogenes with MICs of 1.56 µg/mL nih.gov.

Table 2: In Vitro Antibacterial Activity of 6,8-Dihalogenated Coumarin Analogs

Compound/Derivative Bacterial Strain Activity (MIC in µg/mL) Reference
6,8-dibromo-4(3H)quinazolinone derivative VIIa Escherichia coli 1.56 nih.gov
6,8-dibromo-4(3H)quinazolinone derivative VIIa Salmonella typhimurium 3.125 nih.gov
6,8-dibromo-4(3H)quinazolinone derivative VIIa Listeria monocytogenes 1.56 nih.gov
6,8-dibromo-4(3H)quinazolinone derivative VIIa Staphylococcus aureus 25 nih.gov
6,8-dibromo-4(3H)quinazolinone derivative VIIa Pseudomonas aeruginosa 25 nih.gov

This table presents data for structurally related di-halogenated compounds to infer the potential activity of this compound derivatives.

Anticancer Activity Research (Target-Based and Cell-Line Studies)

The anticancer properties of coumarin derivatives are a significant area of investigation. The substitution pattern on the coumarin ring, including halogenation, plays a crucial role in their cytotoxic and target-inhibitory activities.

Inhibition of Molecular Targets (e.g., Mcl-1, Aromatase, Hsp90, β-Tubulin, αvβ3 Integrin)

Aromatase: Coumarin derivatives have been identified as inhibitors of aromatase, a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. Studies have shown that certain coumarin derivatives can inhibit aromatase with IC50 values in the nanomolar range. For instance, 7-(pyridin-3-yl)coumarin and 7,7'-diethylamino-3,3'-biscoumarin are potent inhibitors of aromatase with IC50 values of 30.3 nM and 28.7 nM, respectively mdpi.com.

β-Tubulin: Some coumarin derivatives have been shown to target the microtubule network, which is essential for cell division, making them potential anti-mitotic agents. For example, 6-chloro-4-(methoxyphenyl) coumarin has been identified as a novel microtubule-targeting agent that induces G2-M arrest and apoptosis in HeLa cells by depolymerizing microtubules in a dose-dependent manner researchgate.net.

In Vitro Cytotoxicity Assessments on Cancer Cell Lines

The cytotoxic effects of coumarin derivatives have been evaluated against various human cancer cell lines. Halogenation has been shown to influence this activity. For instance, 6-iodocoumarin has demonstrated cytotoxicity against HeLa, T-47D, and WiDr cancer cell lines with IC50 values of 2.87 ± 1.19 µM, 3.72 ± 0.64 µM, and 1.75 ± 0.15 µM, respectively researchgate.net. While specific data for this compound derivatives is scarce, the existing data for mono-halogenated coumarins suggests that di-halogenation at positions 6 and 8 could lead to potent cytotoxic agents.

Table 3: In Vitro Cytotoxicity of Halogenated Coumarin Analogs

Compound/Derivative Cancer Cell Line Activity (IC50 in µM) Reference
6-Iodocoumarin HeLa 2.87 ± 1.19 researchgate.net
6-Iodocoumarin T-47D (Breast Cancer) 3.72 ± 0.64 researchgate.net

This table presents data for a structurally related mono-halogenated compound to infer the potential activity of this compound derivatives.

Antioxidant Activity Investigations

Coumarin derivatives are known to possess antioxidant properties, which are often attributed to their ability to scavenge free radicals. The nature and position of substituents on the coumarin ring can significantly modulate this activity.

Studies have shown that the presence of a chloro group at the 6-position of the coumarin scaffold can contribute to its antioxidant potential. In one study, a 6-chloro-substituted coumarin derivative demonstrated a good scavenging effect on the DPPH radical, with an IC50 value between 0.08 and 0.11 mg/mL, and was, in this case, the most active compound tested. The same derivative also showed excellent superoxide (B77818) scavenging activity researchgate.net. Another study highlighted that 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one exhibited potent antioxidant activity, showing 85% inhibition in the DPPH free radical method. These findings suggest that this compound derivatives could also exhibit significant antioxidant properties.

Table 4: Antioxidant Activity of 6-Chloro-Substituted Coumarin Analogs

Compound/Derivative Antioxidant Assay Activity Reference
6-chloro-substituted derivative DPPH radical scavenging IC50: 0.08 - 0.11 mg/mL researchgate.net
6-chloro-substituted derivative Superoxide scavenging Excellent activity researchgate.net

This table presents data for structurally related 6-chloro-substituted compounds to infer the potential activity of this compound derivatives.

Anti-inflammatory Activity Research

The coumarin nucleus is recognized as a significant scaffold in the development of new anti-inflammatory agents. nih.gov Research has demonstrated that various derivatives of coumarin exhibit anti-inflammatory properties through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. nih.govjst.go.jp While specific studies on this compound were not prominently found, research on other substituted coumarins provides insight into the anti-inflammatory potential of this class of compounds.

In one study, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema method. nih.gov Several of these compounds showed a significant reduction in edema volume. For instance, compounds bearing a 4-nitro substitution or a 3-hydroxy, 4-methoxy substitution on the benzylamino ring demonstrated anti-inflammatory activity surpassing that of the reference drug, indomethacin (B1671933), after three hours. nih.gov

Another study focused on 3-substituted coumarin derivatives bearing benzyl (B1604629) sulfone or sulfoxide (B87167) moieties. jst.go.jp These compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes in vitro and to reduce xylene-induced ear swelling in mice in vivo. jst.go.jp Derivatives with specific substitutions, such as a 4-chloro or 4-methyl on the benzyl sulfone group, showed notable inhibition of ear swelling, with activity comparable to indomethacin at a dose of 10 mg/kg. jst.go.jp

Further research into 4-methyl-7-substituted coumarins evaluated their anti-inflammatory potential via an in vitro anti-denaturation assay. mdpi.com A derivative featuring a coumarin linked to a 1,2,3-triazole ring with a 4-chlorobenzyl group (compound 3o) exhibited slightly greater potency than the standard drug, diclofenac (B195802) sodium, at the same concentration. mdpi.com These findings underscore that substitutions at various positions on the coumarin ring system are crucial in modulating anti-inflammatory activity.

Coumarin Derivative ClassAssayMost Active Compound ExampleKey ResultReference Drug
6-(substituted benzylamino)-7-hydroxy-4-methylcoumarinsCarrageenan-induced rat paw edemaCompound 4 (4-NO2 sub.)44.05% inhibition at 3hIndomethacin (33.33% inhibition)
3-(substituted benzylsulfonyl)-coumarinsXylene-induced mouse ear edemaCompound 6l (4-CH3 sub.)41.43% inhibition (20 mg/kg)Indomethacin
4-methyl-7-(1,2,3-triazolyl)-coumarinsIn vitro protein denaturationCompound 3o (4-Cl-benzyl sub.)44% inhibition (100 µg/mL)Diclofenac Sodium (41% inhibition)

Neuroprotective Activity Investigations

Coumarin derivatives have been investigated for their potential in treating neurodegenerative diseases due to their ability to interact with multiple targets involved in disease pathophysiology. nih.govedgccjournal.org Research into halogenated coumarins and their analogs has identified promising neuroprotective activities, including the modulation of key signaling pathways and inhibition of enzymes linked to neurodegeneration. mdpi.comacs.org

A study on a series of coumarin derivatives, designated LMDS-1, -2, -3, and -4, explored their effects in a cellular model of tauopathy, a hallmark of Alzheimer's disease. mdpi.comnih.gov All four compounds were found to reduce tau protein aggregation and reactive oxygen species (ROS). mdpi.comnih.gov Notably, LMDS-1 and LMDS-2 also reduced the activity of caspases-1, -3, and -6, which are involved in apoptotic cell death, and promoted the growth of neurites. mdpi.comnih.gov The neuroprotective effects of these compounds were linked to the activation of the Tropomyosin receptor kinase B (TRKB), which in turn stimulates downstream signaling pathways (ERK, PI3K-AKT, and CREB) crucial for neuronal survival. mdpi.comnih.gov

In a different approach, a series of halogenated coumarin-chalcones were synthesized and evaluated as inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). acs.org Two compounds, CC1 and CC2, emerged as potent and selective inhibitors of MAO-B, with IC50 values in the submicromolar range. acs.org Furthermore, these compounds demonstrated the ability to mitigate cellular damage induced by hydrogen peroxide by scavenging ROS. acs.org Molecular docking studies suggested specific interactions within the active sites of the target enzymes, providing a basis for their inhibitory activity. acs.org These findings highlight the potential of halogenated coumarins as scaffolds for developing multifunctional agents against neurodegenerative disorders. acs.org

Compound/ClassBiological Target/AssayKey FindingQuantitative Data
LMDS-1 / LMDS-2ROS Reduction in ∆K280 tauRD-DsRed SH-SY5Y cellsSignificantly reduced ROS induced by tau overexpressionReduced ROS from 115% to ~88-98%
LMDS-1 / LMDS-2Caspase Activity in ∆K280 tauRD-DsRed SH-SY5Y cellsReduced activity of caspases-1, -3, and -6Data reported as significant reduction vs. control
Halogenated Coumarin-Chalcone (CC1)MAO-B InhibitionPotent and selective inhibitionIC50 = 0.69 µM
Halogenated Coumarin-Chalcone (CC2)MAO-B InhibitionMost potent and selective inhibitionIC50 = 0.51 µM
Halogenated Coumarin-Chalcone (CC2)BChE InhibitionSelective and competitive inhibitionIC50 = 1.02 µM

Insecticidal and Larvicidal Activity Research

The search for alternatives to conventional synthetic insecticides has led to investigations into the bioactivity of various natural and synthetic compounds, including coumarin derivatives. nih.gov Halogenated coumarins, in particular, have been screened for their potential as mosquito control agents due to the known insecticidal properties of some coumarin analogues. nih.govnih.gov

A significant study evaluated a series of synthetic halogenated coumarins, specifically 3-mono/dibromoacetyl-6-halogenated coumarin analogues, for their larvicidal, adulticidal, and repellent properties against Anopheles arabiensis, a primary vector for malaria in Africa. nih.govresearchgate.net The research found that several of the halogenated derivatives exerted potent larvicidal effects. nih.gov

Future Research Directions and Identification of Research Gaps

Development of Novel and Efficient Synthetic Routes for Halogenated Coumarins

The synthesis of specifically substituted halogenated coumarins like 6-Chloro-8-iodocoumarin remains a significant area for development. While classical methods such as the Pechmann, Perkin, and Knoevenagel condensations are foundational, they often require harsh conditions or lack precise regiocontrol for multi-halogenation. mdpi.commdpi.com Future research should focus on developing more sophisticated and efficient synthetic strategies.

Key research objectives include:

Regioselective Halogenation: Developing methods for the precise and selective introduction of different halogen atoms onto the coumarin (B35378) core is crucial. Recent advances in copper-halide-promoted halogenation using N-halosuccinimides provide a promising platform for achieving regioselectivity on less electron-rich heteroarenes. thieme.de Further exploration of transition-metal catalysis could yield highly specific methods for synthesizing complex coumarins. mdpi.comhilarispublisher.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for halogenated coumarin derivatives. analis.com.my A systematic investigation into microwave-assisted routes for di-halogenated coumarins containing different halogens (e.g., chloro and iodo) could lead to more sustainable and scalable production methods.

C-H Bond Activation: Direct C-H functionalization is an emerging and powerful tool in organic synthesis. mdpi.com Applying C-H activation strategies to introduce chloro and iodo groups directly onto the pre-formed coumarin skeleton would be a highly atom-economical approach, bypassing the need for pre-functionalized starting materials.

Table 1: Comparison of Synthetic Methods for Halogenated Coumarins
MethodTypical ConditionsAdvantagesChallenges & Research Gaps
Classical Condensations (Pechmann, Knoevenagel)Acid/base catalysis, high temperatures. mdpi.comWell-established, readily available starting materials.Harsh conditions, limited regioselectivity for multi-halogenation.
Copper-Promoted HalogenationCopper halide, N-halosuccinimide. thieme.deImproved regioselectivity for specific positions.Requires optimization for mixed di-halogenation (e.g., chloro and iodo).
Microwave-Assisted SynthesisMicrowave irradiation, often with catalysts. analis.com.myDrastically reduced reaction times (minutes vs. hours), higher yields. analis.com.myScalability for industrial production needs further investigation.
Direct C-H ActivationMetal catalysis (e.g., Pd, Ru, Rh). mdpi.comHigh atom economy, potential for late-stage functionalization.Achieving precise regioselectivity for two different halogens remains a significant challenge.

Advanced Mechanistic Probes for Complex Chemical Transformations

The unique electronic and steric properties of this compound make it a candidate for use as an advanced mechanistic probe. The coumarin core is inherently fluorescent, a property that is sensitive to its chemical environment and substitution pattern. researchgate.netfrontiersin.org

Future research in this area could involve:

Fluorescent Probes: The development of coumarin-based fluorescent probes is a well-established field. acs.org The specific halogenation pattern of this compound could be exploited to create probes that are sensitive to specific ions or biological microenvironments. The heavy iodine atom could potentially induce phosphorescence, opening avenues for developing probes with longer-lived excited states.

Probing Reaction Mechanisms: The carbon-iodine bond is weaker than the carbon-chlorine bond, making it a potential reactive site for transformations like cross-coupling reactions. This differential reactivity could be used to probe the mechanisms of complex, multi-step reactions, with the iodine acting as a leaving group while the chlorine remains.

Halogen Bonding Studies: The iodine atom on the coumarin ring is a strong halogen bond donor. This property can be used to probe non-covalent interactions in biological systems or to direct the assembly of supramolecular structures.

Exploration of Undiscovered Biological Targets and Pathways for Halogenated Coumarin Derivatives

Halogenated coumarins are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govbenthamscience.commdpi.com The introduction of halogens can enhance lipophilicity, improve membrane penetration, and facilitate specific interactions with biological targets. nih.govresearchgate.net

Identified research gaps and future directions include:

Antiproliferative Mechanisms: Studies on di-halogenated coumarins, such as 6,8-dibromo and 6,8-diiodo derivatives, have shown significant antiproliferative activity against cancer cell lines, particularly thyroid cancer cells. mdpi.comresearchgate.net The mechanism often involves the induction of apoptosis and the generation of reactive oxygen species (ROS). mdpi.comresearchgate.net A crucial next step is to determine if this compound exhibits similar or enhanced activity and to identify its precise molecular targets.

Enzyme Inhibition: Halogenated coumarins have been identified as inhibitors of enzymes like monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE), which are relevant targets for neurodegenerative diseases. acs.org Screening this compound against a broad panel of kinases, proteases, and other enzymes could uncover novel biological targets.

Antimicrobial Activity: Halogenation is a known strategy to enhance the antimicrobial potential of coumarins. mdpi.com Future work should involve screening this compound against a diverse range of pathogenic bacteria and fungi, including drug-resistant strains, to explore its potential as a lead compound for new anti-infective agents.

Table 2: Reported Biological Activities of Related 6,8-Dihalogenated Coumarins
CompoundBiological ActivityCancer Cell LineObserved EffectReference
6,8-Diiodo-2-oxo-2H-chromene-3-carbonitrileAntiproliferativeTPC-1 (Thyroid)CC50 = 44 µM, induces apoptosis and ROS generation. mdpi.comresearchgate.net
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrileAntiproliferativeTPC-1 (Thyroid)CC50 = 90 µM, induces apoptosis. mdpi.comresearchgate.net

Rational Design and Synthesis of Next-Generation Halogenated Coumarin Analogues

The this compound scaffold serves as an excellent starting point for the rational design of new molecules with tailored properties. Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications influence biological activity.

Key areas for future design and synthesis include:

Substitution at the C3 and C4 Positions: The C3 and C4 positions of the coumarin ring are amenable to a wide range of chemical modifications. Introducing different functional groups (e.g., amides, nitriles, small heterocycles) at these positions could modulate the electronic properties and steric profile of the molecule, leading to enhanced target affinity and selectivity.

Bioisosteric Replacement: Systematically replacing the chlorine or iodine atoms with other halogens (bromine, fluorine) or pseudo-halogens can fine-tune the molecule's lipophilicity, metabolic stability, and target interactions.

Structure-Based Drug Design: If a specific biological target is identified, structure-based design methodologies can be employed. nih.govnih.gov By using the crystal structure of the target protein, analogues of this compound can be designed to optimize interactions with the active site, thereby improving potency and selectivity.

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A synergistic approach that combines experimental work with computational modeling is essential for a deeper understanding of halogenated coumarins and for accelerating the discovery process.

Future research should increasingly integrate:

Molecular Docking: In silico molecular docking can predict the binding modes and affinities of this compound and its analogues with various biological targets. analis.com.myacs.org This can help prioritize compounds for synthesis and experimental testing, saving time and resources.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties, reactivity, and spectral characteristics of these molecules. nih.gov This is particularly useful for understanding reaction mechanisms and interpreting spectroscopic data.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the coumarin derivatives within a biological environment, such as a protein binding pocket or a cell membrane, offering a more realistic view of the molecular interactions.

By pursuing these integrated research directions, the scientific community can unlock the full potential of this compound and its analogues, leading to the development of novel therapeutic agents, advanced chemical probes, and innovative materials.

Q & A

Q. What controls are essential when evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer: Include positive controls (known inhibitors, e.g., coumarin derivatives) and negative controls (DMSO vehicle). Pre-incubate enzymes with inhibitors to assess time-dependent effects. Use Michaelis-Menten kinetics to differentiate competitive vs. non-competitive inhibition. Validate via Lineweaver-Burk plots .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer: Systematically vary substituents (e.g., replace Cl with F, Br) while holding the iodine constant. Use Principal Component Analysis (PCA) to correlate structural descriptors (logP, molar refractivity) with bioactivity. High-throughput screening (HTS) with dose matrices (e.g., 10⁻⁶–10⁻³ M) identifies critical pharmacophores .

Integration with Literature

Q. How should researchers reconcile discrepancies between their findings and prior studies on this compound’s antimicrobial activity?

  • Methodological Answer: Conduct meta-analysis of published MIC (Minimum Inhibitory Concentration) values, adjusting for methodological variations (e.g., broth microdilution vs. agar diffusion). Test cross-strain susceptibility using clinical isolates. Address confounding factors (e.g., efflux pump expression) via gene knockout models .

Q. What criteria determine the novelty of a study involving this compound compared to existing literature?

  • Methodological Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Novelty is demonstrated via unexplored applications (e.g., photodynamic therapy) or mechanistic insights (e.g., ROS generation pathways). Use citation mapping tools (e.g., VOSviewer) to identify research gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.